molecular formula C17H15ClFNO2 B2559779 (2-Chloro-6-fluorophenyl)(2-phenylmorpholino)methanone CAS No. 946291-86-7

(2-Chloro-6-fluorophenyl)(2-phenylmorpholino)methanone

Cat. No.: B2559779
CAS No.: 946291-86-7
M. Wt: 319.76
InChI Key: AKUJXDKKHXBCLB-UHFFFAOYSA-N
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Description

(2-Chloro-6-fluorophenyl)(2-phenylmorpholino)methanone is an organic compound that features a morpholine ring attached to a phenyl group, which is further substituted with chloro and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-fluorophenyl)(2-phenylmorpholino)methanone typically involves the reaction of 2-chloro-6-fluorophenyl derivatives with morpholine and phenylmethanone under controlled conditions. One common method includes the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-fluorophenyl)(2-phenylmorpholino)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Halogen substitution reactions can occur, where the chloro or fluoro groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines.

Scientific Research Applications

(2-Chloro-6-fluorophenyl)(2-phenylmorpholino)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chloro-6-fluorophenyl)(2-phenylmorpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-6-fluorophenyl)(2-phenylmorpholino)methanone is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-(2-phenylmorpholin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO2/c18-13-7-4-8-14(19)16(13)17(21)20-9-10-22-15(11-20)12-5-2-1-3-6-12/h1-8,15H,9-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUJXDKKHXBCLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=C(C=CC=C2Cl)F)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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